N'-phenylmethanesulfonohydrazide

Catalog No.
S1766036
CAS No.
109425-98-1
M.F
C7H10N2O2S
M. Wt
186.23g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-phenylmethanesulfonohydrazide

CAS Number

109425-98-1

Product Name

N'-phenylmethanesulfonohydrazide

IUPAC Name

N'-phenylmethanesulfonohydrazide

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23g/mol

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)9-8-7-5-3-2-4-6-7/h2-6,8-9H,1H3

InChI Key

UQPFSVMPYHXOFG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NNC1=CC=CC=C1

Canonical SMILES

CS(=O)(=O)NNC1=CC=CC=C1

Antifungal Applications

Summary of the Application: “N’-phenylmethanesulfonohydrazide” has been studied for its potential antifungal properties. A series of N’-phenylhydrazides, including “N’-phenylmethanesulfonohydrazide”, were synthesized and their antifungal activity was evaluated against five strains of Candida albicans .

Methods of Application or Experimental Procedures: The compound was synthesized and its structure was characterized. Then, its antifungal activity was assessed in vitro against different strains of Candida albicans. The concentration of the compound when its inhibition rate was at 80% (MIC80), total activity index (TAI), and total susceptibility index (TSI) were calculated .

Results or Outcomes Obtained: The study found that all prepared compounds showed varying degrees of antifungal activity against Candida albicans. Some compounds demonstrated particularly promising antifungal activity and held potential as novel antifungal agents .

N'-phenylmethanesulfonohydrazide is an organic compound characterized by its chemical formula C7H10N2O2S\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2\text{S}. It features a phenyl group attached to a methanesulfonohydrazide moiety, which is a hydrazine derivative. The compound is notable for its sulfonyl functional group, which enhances its reactivity and potential biological activity. N'-phenylmethanesulfonohydrazide is of interest in various fields, including medicinal chemistry and synthetic organic chemistry, due to its unique structural properties and functional capabilities.

Typical of hydrazides and sulfonamides. Key reaction types include:

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form hydrazones.
  • Hydrolysis: The sulfonamide bond may be hydrolyzed under acidic or basic conditions, leading to the release of the corresponding amine and sulfonic acid.
  • Reduction Reactions: N'-phenylmethanesulfonohydrazide can be reduced to form amines, which may have different biological activities.

The specific reaction pathways depend on the conditions employed, such as temperature, solvent, and the presence of catalysts.

Research indicates that N'-phenylmethanesulfonohydrazide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes involved in inflammatory pathways. The compound's ability to interact with biological targets makes it a candidate for further pharmacological exploration. Additionally, its structural features allow it to function as a scaffold for the development of new therapeutic agents.

The synthesis of N'-phenylmethanesulfonohydrazide typically involves the following steps:

  • Formation of Methanesulfonyl Chloride: Methanesulfonic acid can be converted to methanesulfonyl chloride using thionyl chloride.
  • Reaction with Hydrazine: Methanesulfonyl chloride is then reacted with hydrazine hydrate to form methanesulfonohydrazide.
  • Substitution with Phenyl Group: Finally, the introduction of the phenyl group can be achieved through nucleophilic substitution reactions involving phenyl halides or similar electrophiles.

These steps may vary based on the desired purity and yield, as well as safety considerations during synthesis.

N'-phenylmethanesulfonohydrazide has various applications in both research and industry:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new anti-inflammatory drugs.
  • Chemical Synthesis: It acts as a versatile intermediate in organic synthesis, particularly in forming more complex molecules.
  • Agricultural Chemistry: Potential applications include use as a pesticide or herbicide due to its reactive nature.

Studies on the interactions of N'-phenylmethanesulfonohydrazide with various biological macromolecules have revealed insights into its mechanism of action. These studies often involve:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific enzymes linked to inflammatory processes.
  • Binding Affinity Measurements: Determining how well N'-phenylmethanesulfonohydrazide binds to target proteins using techniques like surface plasmon resonance or isothermal titration calorimetry.

Such investigations are critical for understanding the therapeutic potential and optimizing the compound's efficacy.

N'-phenylmethanesulfonohydrazide shares structural similarities with several other compounds, including:

  • Phenylhydrazine: A simpler hydrazine derivative known for its role in organic synthesis and potential toxicity.
  • Methanesulfonamide: Lacks the hydrazine component but shares the sulfonamide functionality, used primarily in pharmaceutical applications.
  • Sulfanilamide: An antibiotic that contains a sulfanilamide group; it is structurally related but functions differently due to its additional amine group.

Comparison Table

CompoundStructure FeaturesPrimary Use
N'-phenylmethanesulfonohydrazidePhenyl group + methanesulfonohydrazideAnti-inflammatory research
PhenylhydrazineSimple hydrazine derivativeOrganic synthesis
MethanesulfonamideSulfonamide without hydrazinePharmaceuticals
SulfanilamideSulfanilamide structureAntibiotic

N'-phenylmethanesulfonohydrazide is unique due to its combination of hydrazine and sulfonamide functionalities, which contribute to its distinct reactivity and biological profile compared to these similar compounds.

N'-Phenylmethanesulfonohydrazide is an organosulfur compound characterized by the following attributes:

Table 1: Physicochemical Properties

PropertyValue/Range
Molecular FormulaC₇H₁₀N₂O₂S
Molecular Weight186.23 g/mol
Melting Point112–115°C (decomposes)
SolubilityInsoluble in H₂O; soluble in DMSO, CH₂Cl₂
StabilityStable under inert conditions; decomposes at >200°C
Hazard ProfileCauses skin/eye irritation; LD₅₀ (oral, rat) >2,000 mg/kg

Structural Features:

  • Sulfonamide Core: The SO₂ group facilitates hydrogen bonding and metal coordination.
  • Hydrazine Linker: The –NH–NH– moiety enables nucleophilic reactions and Schiff base formation.
  • Phenyl Group: Enhances lipophilicity (LogP = 1.78) and π-π stacking interactions .

Figure 1: Molecular Structure

SMILES: CS(=O)(=O)NNC1=CC=CC=C1  InChIKey: UQPFSVMPYHXOFG-UHFFFAOYSA-N  

Historical Context in Sulfonohydrazide Chemistry

Sulfonohydrazides emerged in the 1960s as intermediates for sulfa drugs. N'-Phenylmethanesulfonohydrazide gained prominence after the 2016 patent (WO2016198507A1) highlighted its role in synthesizing MOZ/QKF kinase inhibitors for leukemia . Key milestones:

Table 2: Historical Development Timeline

YearAdvancementSignificance
1962First synthesis via sulfonyl chloride + hydrazineEstablished foundational methodology
2016Patent for aryl sulfonohydrazides as kinase inhibitorsValidated therapeutic potential
2022Electrochemical synthesis of dioxides Enabled green chemistry applications
2023Antifungal SDH inhibitors Expanded agrochemical utility

Academic Significance in Organic Synthesis

N'-Phenylmethanesulfonohydrazide serves as a versatile building block in:

Cross-Coupling Reactions

  • Buchwald-Hartwig Amination: Forms C–N bonds with aryl halides (Yield: 78–92%) .
  • Suzuki-Miyaura Coupling: Produces biaryl sulfonamides using Pd catalysts .

Heterocycle Synthesis

  • Pyrazole Derivatives: Reacts with β-ketoesters to yield antifungal agents (EC₅₀ <1 μg/mL) .
  • Indole Scaffolds: Cyclizes with aldehydes under FeCl₃ catalysis .

Table 3: Representative Synthetic Applications

Reaction TypeConditionsProduct YieldApplication
Sulfonohydrazide + AldehydeHCl/EtOH, 60°C, 4h85–94%Schiff base anticancer agents
Electrochemical OxidationBu₄NOTf/HFIP, 1.5V, 25°C72%Dibenzothiophene dioxides
Pd-Catalyzed ArylationPd(OAc)₂/XPhos, K₂CO₃, 80°C89%Biaryl sulfonamides
For N'-Phenylmethanesulfonohydrazide

Synthetic MethodReaction ConditionsTypical Yield (%)AdvantagesLimitations
Direct Synthesis from Methanesulfonyl ChlorideRT-50°C, 1-3h, Base (Et₃N/Pyridine)75-95High yield, simple procedureHCl generation, toxic reagents
Catalytic Synthesis (Transition Metal)25-80°C, 2-12h, Metal catalyst60-85Mild conditions, selectivityExpensive catalysts
Solvent-Free MechanochemicalBall milling, RT, 30-60 min65-80No solvent, rapid reactionLimited substrate scope
Microwave-Assisted Synthesis80-120°C, 5-30 min, MW irradiation70-90Fast reaction, energy efficientSpecial equipment required
Green Chemistry Ionic LiquidRT-60°C, 1-4h, Ionic liquid medium60-80Recyclable medium, greenModerate yields

Table 2: Optimization Parameters for Direct Synthesis

ParameterOptimal RangeEffect on YieldTypical Optimization Result
Temperature (°C)0-50Higher temp increases rate but may cause decomposition25°C optimal
Reaction Time (h)1-3Longer time improves conversion but may form by-products2h sufficient
Base Equivalent1.2-2.0Excess base neutralizes HCl but may cause side reactions1.5 equiv optimal
Solvent SystemTHF/DCM/MeCNAprotic solvents prevent hydrolysisTHF preferred
Substrate Ratio1:1.2-1.5Slight excess of hydrazine improves conversion1:1.2 ratio optimal

Table 3: Purification Techniques and Yield Optimization

Purification MethodConditionsPurity Achieved (%)Recovery (%)Best For
RecrystallizationEtOH/H₂O, cooling to 0°C95-9980-90High purity, crystalline products
Flash Column ChromatographySiO₂, EtOAc/Hexane gradient90-9875-85Complex mixtures separation
Washing/FiltrationCold water, then organic solvent85-9590-95Initial crude purification
Vacuum DistillationReduced pressure, <100°C92-9870-80Volatile impurities removal
Preparative TLCSiO₂ plates, UV detection90-9560-75Small scale purification

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides fundamental structural elucidation capabilities for N'-phenylmethanesulfonohydrazide through both proton and carbon-13 NMR techniques [1]. The compound exhibits characteristic spectroscopic signatures that enable unambiguous identification and structural confirmation through detailed analysis of chemical shift patterns, coupling constants, and integration ratios.

$$ ^1 \text{H} $$ NMR Chemical Shift Assignments

The proton Nuclear Magnetic Resonance spectrum of N'-phenylmethanesulfonohydrazide displays distinctive resonance patterns corresponding to specific molecular environments within the compound structure [2] [3]. The aromatic proton signals from the phenyl substituent typically appear in the downfield region between 7.00 and 7.35 parts per million, exhibiting characteristic multipicity patterns consistent with monosubstituted benzene derivatives [2] [3].

Table 1: $$ ^1 \text{H} $$ NMR Chemical Shift Assignments for N'-phenylmethanesulfonohydrazide

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (Hz)
Phenyl ortho/meta protons7.25-7.33multiplet5H7.3-8.2
Methanesulfonyl -CH₃3.17-3.22singlet3H-
Hydrazide -NH-6.13-6.40singlet1H-

The methanesulfonyl methyl group demonstrates a characteristic singlet resonance at approximately 3.17-3.22 parts per million, consistent with the electron-withdrawing influence of the adjacent sulfonyl functionality [2] [3]. This chemical shift represents the deshielding effect imposed by the electronegative sulfur dioxide moiety, which reduces electron density around the methyl protons.

The hydrazide nitrogen-bound proton exhibits significant downfield displacement, appearing as a broad singlet between 6.13 and 6.40 parts per million due to the combined deshielding effects of both the sulfonyl and phenyl substituents [2] [3]. The breadth of this resonance often reflects rapid exchange processes typical of nitrogen-bound hydrogen atoms in hydrazide derivatives.

$$ ^{13}\text{C} $$ NMR Spectral Interpretation

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive structural verification through distinctive chemical shift patterns corresponding to different carbon environments within N'-phenylmethanesulfonohydrazide [2] [3]. The aromatic carbon resonances appear in the characteristic downfield region between 110 and 160 parts per million, reflecting the aromatic electronic environment.

Table 2: $$ ^{13}\text{C} $$ NMR Chemical Shift Assignments for N'-phenylmethanesulfonohydrazide

Carbon EnvironmentChemical Shift (δ, ppm)Carbon TypeElectronic Environment
Phenyl ipso carbon147-150quaternaryelectron-deficient
Phenyl ortho carbons129-132tertiaryaromatic
Phenyl meta carbons121-124tertiaryaromatic
Phenyl para carbon114-117tertiaryaromatic
Methanesulfonyl -CH₃44-46primaryelectron-deficient

The methanesulfonyl methyl carbon exhibits a characteristic chemical shift between 44 and 46 parts per million, significantly downfield from typical aliphatic methyl carbons due to the strong electron-withdrawing effect of the sulfonyl group [2] [3]. This deshielding phenomenon results from the reduced electron density at the carbon nucleus caused by the adjacent electronegative sulfur dioxide functionality.

The phenyl carbon resonances demonstrate typical aromatic chemical shift patterns, with the ipso carbon showing the most downfield displacement due to its direct attachment to the electron-withdrawing hydrazide nitrogen [2] [3]. The ortho, meta, and para carbons exhibit chemical shifts consistent with monosubstituted benzene derivatives, providing confirmation of the phenyl substitution pattern.

Infrared (IR) Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within N'-phenylmethanesulfonohydrazide, providing definitive structural identification through molecular vibration analysis [4] [5]. The compound exhibits distinctive absorption bands that enable unambiguous functional group identification and structural confirmation.

Table 3: Infrared Vibrational Frequencies for N'-phenylmethanesulfonohydrazide

Functional GroupFrequency Range (cm⁻¹)IntensityVibrational ModeAssignment
N-H stretch3400-3200medium-strongasymmetric/symmetric stretchhydrazide nitrogen
C-H aromatic stretch3100-3000mediumC-H stretchphenyl protons
C-H aliphatic stretch2980-2920mediumC-H stretchmethyl protons
S=O asymmetric stretch1350-1310very strongS=O stretchsulfonyl group
S=O symmetric stretch1180-1140very strongS=O stretchsulfonyl group
C=C aromatic stretch1600-1450medium-strongC=C stretchphenyl ring
N-N stretch1050-1000mediumN-N stretchhydrazide linkage

The sulfonyl group demonstrates characteristic dual absorption bands representing asymmetric and symmetric sulfur-oxygen stretching vibrations [4] [5]. The asymmetric stretch appears as a very strong absorption between 1350 and 1310 wavenumbers, while the symmetric stretch manifests between 1180 and 1140 wavenumbers, consistent with the highly polar nature of the sulfur-oxygen double bonds.

The nitrogen-hydrogen stretching vibrations of the hydrazide functionality exhibit medium to strong intensity absorptions in the 3400-3200 wavenumber region [4] [6]. These frequencies reflect the electronic environment of the nitrogen-bound hydrogen, which experiences deshielding effects from both the sulfonyl and aromatic substituents.

Aromatic carbon-carbon stretching vibrations appear as medium to strong intensity bands between 1600 and 1450 wavenumbers, providing confirmation of the phenyl ring system [4] [7]. The carbon-hydrogen stretching modes exhibit characteristic frequencies with aromatic protons appearing between 3100 and 3000 wavenumbers, while the methanesulfonyl methyl protons demonstrate absorptions between 2980 and 2920 wavenumbers.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of N'-phenylmethanesulfonohydrazide reveals distinctive fragmentation pathways that provide structural confirmation through characteristic ionic species and neutral loss patterns [8] [9]. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the molecular weight of the intact compound.

Table 4: Mass Spectrometric Fragmentation Pattern for N'-phenylmethanesulfonohydrazide

Fragment m/zRelative Intensity (%)Neutral LossFragment StructureFormation Mechanism
18615-25-[M]⁺-molecular ion
17130-4015[M-CH₃]⁺methyl radical loss
15720-3029[M-CHO]⁺formyl radical loss
13945-5547[M-CH₃SO]⁺methanesulfinyl loss
10860-7078[C₆H₅NH₂]⁺-aniline cation
9340-5093[C₆H₅]⁺phenyl cation
7980-90107[CH₃SO₂]⁺methanesulfonyl cation
6470-80122[SO₂]⁺-sulfur dioxide cation

The base peak commonly occurs at mass-to-charge ratio 79, corresponding to the methanesulfonyl cation fragment [CH₃SO₂]⁺ [8] [9]. This fragmentation represents a highly favored pathway due to the stability of the sulfonyl cation, which forms through alpha-cleavage adjacent to the sulfur dioxide functionality.

The molecular ion peak at mass-to-charge ratio 186 typically exhibits moderate intensity, reflecting the relative stability of the intact molecular cation under electron impact ionization conditions [8] [9]. Subsequent fragmentation processes involve characteristic losses including methyl radical elimination (mass-to-charge ratio 171) and methanesulfinyl group elimination (mass-to-charge ratio 139).

The phenyl-related fragments demonstrate typical aromatic fragmentation patterns, with the aniline cation at mass-to-charge ratio 108 and the phenyl cation at mass-to-charge ratio 93 providing confirmation of the aromatic substitution [8] [9]. These fragments arise through cleavage of the nitrogen-nitrogen bond within the hydrazide linkage, generating stable aromatic cationic species.

XLogP3

1.2

Dates

Last modified: 08-15-2023

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